molecular formula C24H34N4O B5083708 (3R*,4R*)-1-(4-isopropylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol

(3R*,4R*)-1-(4-isopropylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol

Cat. No. B5083708
M. Wt: 394.6 g/mol
InChI Key: NZKQYVLLSCMYSS-DHIUTWEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R*,4R*)-1-(4-isopropylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, L-745,870, and is a selective antagonist of the dopamine D4 receptor.

Mechanism of Action

(3R*,4R*)-1-(4-isopropylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol acts as a selective antagonist of the dopamine D4 receptor. This receptor is a G protein-coupled receptor that is involved in several physiological and pathological processes. By blocking the dopamine D4 receptor, (3R*,4R*)-1-(4-isopropylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol can modulate the activity of the dopaminergic system, which is involved in several psychiatric disorders.
Biochemical and Physiological Effects:
(3R*,4R*)-1-(4-isopropylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol has been shown to modulate the activity of the dopaminergic system, which is involved in several physiological and pathological processes. This compound has been studied for its potential applications in several psychiatric disorders, including schizophrenia and bipolar disorder. The biochemical and physiological effects of (3R*,4R*)-1-(4-isopropylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol are still under investigation.

Advantages and Limitations for Lab Experiments

(3R*,4R*)-1-(4-isopropylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol has several advantages and limitations for lab experiments. One advantage of this compound is its selectivity for the dopamine D4 receptor, which allows for the study of the role of this receptor in several physiological and pathological processes. However, one limitation of this compound is its potential off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of (3R*,4R*)-1-(4-isopropylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol. One direction is the study of the biochemical and physiological effects of this compound in animal models of psychiatric disorders. Another direction is the development of more selective and potent antagonists of the dopamine D4 receptor, which may have improved therapeutic potential. Additionally, the study of the role of the dopamine D4 receptor in other physiological and pathological processes may provide new insights into the function of this receptor.

Synthesis Methods

The synthesis of (3R*,4R*)-1-(4-isopropylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol involves several steps. The first step is the synthesis of 1-(4-isopropylbenzyl)-4-(2-pyridinyl)piperazine, which is then reacted with (3R*,4R*)-3-hydroxypiperidine to form the final product. The synthesis of this compound has been described in detail in several scientific publications.

Scientific Research Applications

(3R*,4R*)-1-(4-isopropylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol has been studied for its potential applications in scientific research. This compound has been shown to be a selective antagonist of the dopamine D4 receptor, which is involved in several physiological and pathological processes. The dopamine D4 receptor has been implicated in several psychiatric disorders, including schizophrenia and bipolar disorder. Therefore, (3R*,4R*)-1-(4-isopropylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol has been studied as a potential therapeutic agent for these disorders.

properties

IUPAC Name

(3R,4R)-1-[(4-propan-2-ylphenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O/c1-19(2)21-8-6-20(7-9-21)17-26-12-10-22(23(29)18-26)27-13-15-28(16-14-27)24-5-3-4-11-25-24/h3-9,11,19,22-23,29H,10,12-18H2,1-2H3/t22-,23-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKQYVLLSCMYSS-DHIUTWEWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCC(C(C2)O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)CN2CC[C@H]([C@@H](C2)O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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